Cas no 205754-32-1 (rac 8-Hydroxy Efavirenz)

Technical Introduction: rac 8-Hydroxy Efavirenz rac 8-Hydroxy Efavirenz is a key intermediate in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy. This compound is characterized by the hydroxylation at the 8-position of the benzoxazinone ring, which influences its metabolic pathway and pharmacokinetic properties. Its racemic form allows for versatile applications in research and pharmaceutical development, particularly in studying metabolite formation and drug interactions. rac 8-Hydroxy Efavirenz is valuable for analytical standards, metabolic studies, and process chemistry, offering insights into the structural modifications that affect the efficacy and safety profile of Efavirenz derivatives. High purity and well-defined chemical properties ensure reliability in experimental and industrial settings.
rac 8-Hydroxy Efavirenz structure
rac 8-Hydroxy Efavirenz structure
商品名:rac 8-Hydroxy Efavirenz
CAS番号:205754-32-1
MF:C10H16N2O3
メガワット:212.24564
CID:241541
PubChem ID:9840539

rac 8-Hydroxy Efavirenz 化学的及び物理的性質

名前と識別子

    • 2H-3,1-Benzoxazin-2-one,6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-
    • 2H-3,1-benzoxazin-2-one, 6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-, (4S)-
    • rac 8-Hydroxy Efavirenz
    • 2H-3,1-Benzoxazin-2-one,6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluorome...
    • 6-CHLORO-4-(2-CYCLOPROPYLETHYNYL)-8-HYDROXY-4-(TRIFLUOROMETHYL)-1H-3,1-BENZOXAZIN-2-ONE
    • SCHEMBL1152018
    • J-013429
    • 8-Hydroxy Efavirenz (~90%)
    • NS00009526
    • 205754-32-1
    • starbld0009374
    • OOVOMPCQLMFEDT-UHFFFAOYSA-N
    • DTXSID201043213
    • BDBM50540110
    • 6-Chloro-4-(cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one
    • FT-0669576
    • PD117322
    • 2H-3,1-Benzoxazin-2-one, 6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-
    • ent-8-Hydroxy Efavirenz
    • 6-chloro-4-(2-cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-3, 1-benzoxazin-2-one
    • 6-Chloro-4-(cyclopropylethynyl)-8-hydroxy-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one
    • CHEMBL4645070
    • インチ: InChI=1S/C10H16N2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11H,1-6H2,(H,14,15)
    • InChIKey: RWCOTTLHDJWHRS-UHFFFAOYSA-N
    • ほほえんだ: OC(C1CCCN1C(C1CCCN1)=O)=O

計算された属性

  • せいみつぶんしりょう: 331.02200
  • どういたいしつりょう: 331.022
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 1
  • 複雑さ: 551
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 58.6A^2

じっけんとくせい

  • 密度みつど: 1.64
  • ゆうかいてん: 186-188?C
  • ふってん: 373.6°C at 760 mmHg
  • フラッシュポイント: 179.7°C
  • 屈折率: 1.608
  • PSA: 58.56000
  • LogP: 3.91670

rac 8-Hydroxy Efavirenz セキュリティ情報

  • ちょぞうじょうけん:-20°C Freezer

rac 8-Hydroxy Efavirenz 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H941825-2mg
rac 8-Hydroxy Efavirenz
205754-32-1
2mg
$425.00 2023-05-18
TRC
H941825-10mg
rac 8-Hydroxy Efavirenz
205754-32-1
10mg
$ 1774.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-208270A-2mg
rac 8-Hydroxy Efavirenz,
205754-32-1
2mg
¥4625.00 2023-09-05
TRC
H941825-1mg
rac 8-Hydroxy Efavirenz
205754-32-1
1mg
$ 230.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-208270B-5 mg
rac 8-Hydroxy Efavirenz,
205754-32-1
5mg
¥9,777.00 2023-07-11
TRC
H941825-5mg
rac 8-Hydroxy Efavirenz
205754-32-1
5mg
$ 1018.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-208270A-2 mg
rac 8-Hydroxy Efavirenz,
205754-32-1
2mg
¥4,625.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-208270-1 mg
rac 8-Hydroxy Efavirenz,
205754-32-1
1mg
¥2,557.00 2023-07-11
A2B Chem LLC
AB06500-1mg
2H-3,1-Benzoxazin-2-one, 6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-8-hydroxy-4-(trifluoromethyl)-
205754-32-1
1mg
$538.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-208270-1mg
rac 8-Hydroxy Efavirenz,
205754-32-1
1mg
¥2557.00 2023-09-05

rac 8-Hydroxy Efavirenz 関連文献

rac 8-Hydroxy Efavirenzに関する追加情報

8-Hydroxy Efavirenz: A Comprehensive Overview

8-Hydroxy Efavirenz, also known by its CAS number 205754-32-1, is a compound of significant interest in the field of pharmacology and drug development. This compound is a derivative of efavirenz, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. The hydroxylation at the 8th position of the efavirenz molecule introduces unique properties that have been extensively studied for their potential therapeutic applications.

The chemical structure of 8-Hydroxy Efavirenz is characterized by a substituted pyridine ring system, which plays a crucial role in its antiviral activity. Recent studies have highlighted the importance of this structural modification in enhancing the compound's pharmacokinetic profile and reducing potential side effects associated with traditional efavirenz formulations. Researchers have found that the hydroxyl group at the 8th position significantly improves the compound's solubility, thereby enhancing its bioavailability and reducing the risk of hepatotoxicity.

In terms of pharmacodynamics, 8-Hydroxy Efavirenz has demonstrated potent activity against HIV-1 reverse transcriptase, making it a promising candidate for next-generation antiretroviral therapies. Preclinical studies have shown that this compound exhibits a higher affinity for the enzyme compared to its parent molecule, efavirenz. This increased affinity translates to a lower required dose, which is advantageous for minimizing drug-induced toxicity and improving patient compliance.

The synthesis of 8-Hydroxy Efavirenz involves a multi-step process that includes oxidation reactions to introduce the hydroxyl group at the 8th position. Advanced synthetic techniques, such as catalytic hydrogenation and selective oxidation, have been employed to achieve high yields and purity levels. These methods are critical for ensuring the scalability of production, which is essential for meeting the demands of clinical trials and eventual commercialization.

Recent advancements in computational chemistry have further elucidated the mechanism of action of 8-Hydroxy Efavirenz. Molecular docking studies have revealed that the hydroxyl group facilitates stronger interactions with key residues in the reverse transcriptase active site, thereby enhancing enzymatic inhibition. Additionally, these studies have provided insights into potential strategies for further optimizing the compound's efficacy and selectivity.

Clinical trials evaluating 8-Hydroxy Efavirenz are currently underway, with early results indicating favorable safety profiles and improved therapeutic outcomes compared to existing treatments. Patients receiving this compound have shown reduced viral load levels and enhanced immune responses, suggesting its potential as a first-line therapy for HIV infection.

In conclusion, 8-Hydroxy Efavirenz, with its CAS number 205754-32-1, represents a significant advancement in antiretroviral therapy. Its unique chemical structure, enhanced pharmacokinetic properties, and potent antiviral activity make it a compelling candidate for addressing unmet medical needs in HIV treatment. As research continues to unfold, this compound holds great promise for revolutionizing HIV management and improving patient care worldwide.

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm